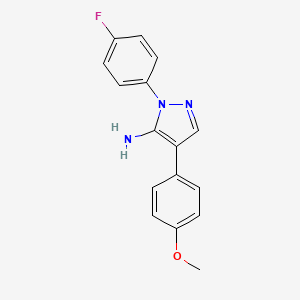![molecular formula C19H15ClN2O3 B12043765 N-(2-Chlorobenzyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline-5-carboxamide](/img/structure/B12043765.png)
N-(2-Chlorobenzyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Chlorobenzyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline-5-carboxamide, also known by its chemical formula C20H17ClN2O3, is a heterocyclic compound with intriguing properties. Let’s explore its synthesis, reactions, applications, and more!
Métodos De Preparación
Synthetic Routes::
Chemical Synthesis: The compound can be synthesized through a multistep process involving cyclization reactions. One common route starts with the condensation of an appropriate amine with a chloro-substituted benzaldehyde, followed by cyclization to form the pyrroloquinoline core. The carboxamide group is then introduced.
Medicinal Chemistry Approaches: Medicinal chemists often design analogs of existing compounds. In this case, modifications to the benzyl or quinoline moieties can lead to variations of this compound.
Cyclization: Cyclization reactions typically occur under reflux conditions using suitable solvents and acid catalysts.
Amide Formation: The carboxamide group is introduced via amide bond formation, often using coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (O-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).
Industrial Production:: While industrial-scale production methods are proprietary, pharmaceutical companies may employ large-scale synthetic routes with optimized yields and purification steps.
Análisis De Reacciones Químicas
Reactions::
Oxidation: The hydroxy group can undergo oxidation to form a ketone.
Substitution: The chlorobenzyl group is susceptible to nucleophilic substitution reactions.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Oxidation: Oxidizing agents like Jones reagent (CrO/HSO) or PCC (pyridinium chlorochromate).
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of Lewis acids (e.g., AlCl).
Reduction: Sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).
- Oxidation: Ketone derivative
- Substitution: Various benzyl-substituted derivatives
- Reduction: Alcohol derivative
Aplicaciones Científicas De Investigación
Medicinal Chemistry: Researchers explore its potential as an anticancer agent due to its unique structure.
Antimicrobial Properties: Investigations into its antibacterial and antifungal effects.
Molecular Probes: Used as fluorescent probes in biological studies.
Mecanismo De Acción
The compound likely interacts with specific cellular targets, affecting signaling pathways or enzymatic processes. Further studies are needed to elucidate its precise mechanism.
Comparación Con Compuestos Similares
While N-(2-Chlorobenzyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline-5-carboxamide is unique, similar compounds include:
- N-(4-Chlorobenzyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide
- N-(2,4-Dichlorophenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide
- N-(2,3-Dichlorophenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide
Propiedades
Fórmula molecular |
C19H15ClN2O3 |
|---|---|
Peso molecular |
354.8 g/mol |
Nombre IUPAC |
N-[(2-chlorophenyl)methyl]-9-hydroxy-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraene-10-carboxamide |
InChI |
InChI=1S/C19H15ClN2O3/c20-14-7-2-1-4-12(14)10-21-18(24)15-17(23)13-6-3-5-11-8-9-22(16(11)13)19(15)25/h1-7,23H,8-10H2,(H,21,24) |
Clave InChI |
CAMVHGCUNQOPMM-UHFFFAOYSA-N |
SMILES canónico |
C1CN2C3=C1C=CC=C3C(=C(C2=O)C(=O)NCC4=CC=CC=C4Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![9-Fluoro-7-hydroxy-3-methyl-5-oxo-N-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide](/img/structure/B12043697.png)


![Ethyl 5-(4-methoxyphenyl)-7-methyl-3-oxo-2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12043712.png)

![alpha-L-fucosyl-(1->2)-beta-D-galactosyl-(1->3)-[alpha-L-fucosyl-(1->4)]-N-acetyl-D-glucosamine](/img/structure/B12043721.png)


![N,N-dimethyl-4-[(E)-2-(1-methyl-2,1-benzoxazol-1-ium-3-yl)ethenyl]aniline;perchlorate](/img/structure/B12043729.png)
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[4-[(2-chloro-6-fluorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]-5-phenyltriazole-4-carboxamide](/img/structure/B12043735.png)

